molecular formula C11H18N2 B8557462 2-Amino-4-methyl-6-isopentylpyridine

2-Amino-4-methyl-6-isopentylpyridine

Cat. No.: B8557462
M. Wt: 178.27 g/mol
InChI Key: XWMPQKWNGHSDPV-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-isopentylpyridine is a substituted pyridine derivative of high interest in chemical and pharmaceutical research. This compound features an amino group and an isopentyl side chain, which make it a valuable building block (synthon) for synthesizing more complex molecules, particularly in the development of ligands for catalysis and in medicinal chemistry explorations. Pyridine and its derivatives are known to exhibit a range of pharmacological activities, and the specific substitution pattern on this analog suggests potential for application in creating compounds with anti-inflammatory or other biological properties. Researchers value this chemical for its utility in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-6-(3-methylbutyl)pyridin-2-amine

InChI

InChI=1S/C11H18N2/c1-8(2)4-5-10-6-9(3)7-11(12)13-10/h6-8H,4-5H2,1-3H3,(H2,12,13)

InChI Key

XWMPQKWNGHSDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCC(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Methyl 6 Isopentylpyridine

Retrosynthetic Analysis of 2-Amino-4-methyl-6-isopentylpyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com This process involves identifying key bonds that can be disconnected, corresponding to reliable forward-reaction steps.

For this compound, several retrosynthetic disconnections are plausible. The most common strategies for pyridine (B92270) ring synthesis involve disconnecting the C-C and C-N bonds of the heterocycle.

Disconnection via Cyclization: The most convergent approach involves breaking two C-N bonds and one C-C bond of the pyridine ring. This suggests a multicomponent reaction strategy where the ring is formed in a single step from acyclic precursors. This approach would construct the C2-N1, N1-C6, and C4-C5 bonds in the forward synthesis. This deconstruction leads to three precursor synthons: one providing the C2 and C3 atoms (with the amino group), another for C4, C5 (and the methyl group), and a third for C6 (with the isopentyl group), along with a nitrogen source.

Disconnection via Functional Group Interconversion (FGI): An alternative strategy involves disconnecting the substituents from a pre-existing pyridine core.

C6-Isopentyl Bond: Disconnecting the isopentyl group from the pyridine ring suggests a C-C bond-forming reaction as the key step. This would involve a nucleophilic isopentyl equivalent reacting with an electrophilic pyridine, or more commonly, a lithiated pyridine intermediate reacting with an isopentyl electrophile. clockss.orgnih.gov

C2-Amino Bond: Disconnecting the amino group points towards a nucleophilic aromatic substitution (SNAr) or amination reaction. A classic example is the Chichibabin reaction, where a pyridine ring is directly aminated. wikipedia.orgscientificupdate.com This would start from 4-methyl-2-isopentylpyridine.

Based on the disconnections, logical precursors can be identified. Their commercial availability is a crucial factor in determining the feasibility of a synthetic route.

For Cyclization Routes: A plausible multicomponent synthesis would involve the condensation of a β-keto nitrile, an α,β-unsaturated ketone, and an ammonia (B1221849) source.

5-Methyl-2-hexanone: This ketone would serve as the precursor for the C6-isopentyl and C5 fragments of the pyridine ring after conversion to its α,β-unsaturated analogue. It is a commercially available solvent and chemical intermediate. thegoodscentscompany.commerckmillipore.comsigmaaldrich.com

3-Aminocrotononitrile (B73559) (or Cyanoacetamide and Acetone): This molecule can provide the C2, C3, C4, and methyl group fragments, along with the C2-amino group. 3-Aminocrotononitrile is formed from the condensation of acetone (B3395972) and cyanoacetamide.

Ammonium Acetate: Often used as the nitrogen source and a mild acid catalyst in pyridine syntheses. nih.gov

For Functional Group Interconversion Routes:

2-Amino-4-methylpyridine (B118599): This would be the starting material for the addition of the isopentyl group. It is a widely available reagent.

Isopentyl bromide (1-bromo-3-methylbutane): A common electrophile required for the alkylation step.

4-Methyl-2-isopentylpyridine: This would be the precursor for a Chichibabin-type amination. Its synthesis would likely start from 4-picoline.

Table 1: Potential Precursors and Commercial Availability

Precursor Role in Synthesis Commercial Availability
5-Methyl-2-hexanone Source of isopentyl group and C5/C6 carbons Readily available sigmaaldrich.compharmaffiliates.comhoneywell.com
3-Aminocrotononitrile Provides C2, C3, C4, methyl, and amino groups Commercially available
Ammonium Acetate Nitrogen source and catalyst for cyclization Readily available
2-Amino-4-methylpyridine Starting pyridine core for C6-alkylation Readily available
Isopentyl bromide Isopentyl source for alkylation Readily available

Direct and Indirect Synthetic Routes to this compound

Both direct cyclization methods and indirect routes involving the modification of a pre-formed pyridine ring are viable for the synthesis of the target molecule.

Multicomponent reactions (MCRs) are highly efficient for constructing complex heterocyclic scaffolds like substituted pyridines in a single step. bohrium.com A plausible route to this compound is a one-pot cyclocondensation reaction. nih.gov

This reaction would likely proceed via a Hantzsch-type or Guareschi-Thorpe condensation. drugfuture.com A proposed pathway involves the reaction of 5-methylhex-3-en-2-one (B7823223) (the α,β-unsaturated ketone derived from 5-methyl-2-hexanone) with 3-aminocrotononitrile in the presence of a catalyst. The mechanism involves a Michael addition, followed by cyclization and aromatization to yield the final pyridine product. Variations of this synthesis, such as the Kröhnke pyridine synthesis, utilize different but related precursors to achieve the same core structure. nih.govwikipedia.orgresearchgate.net

Proposed Cyclization Synthesis:

Reactants: 5-Methylhex-3-en-2-one, 3-aminocrotononitrile, Ammonium Acetate.

Mechanism: The reaction likely begins with a Michael addition of the enamine tautomer of 3-aminocrotononitrile to the unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation (aromatization) to furnish the 2-aminopyridine (B139424) ring.

Indirect routes offer a more modular approach, building upon a simpler pyridine core.

Alkylation of 2-Amino-4-methylpyridine: A powerful strategy for introducing the isopentyl group is through directed ortho-metalation. acs.org The synthesis of 6-substituted 2-amino-4-methylpyridine analogues has been successfully demonstrated using this approach. nih.gov The process involves the following steps:

Protection: The reactive 2-amino group is often protected to prevent side reactions, for example, as a pivaloyl amide.

Lithiation: The protected pyridine is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. clockss.org Deprotonation occurs regioselectively at the C6 position, which is activated by the ring nitrogen and the directing pivaloylamino group.

Alkylation: The resulting lithiated intermediate is quenched with an electrophile, in this case, isopentyl bromide, to form the C6-C(isopentyl) bond.

Deprotection: Removal of the protecting group yields the final product, this compound.

Amination of 4-Methyl-2-isopentylpyridine: The Chichibabin reaction allows for the direct amination of a pyridine ring, typically at the C2 or C6 position. wikipedia.org This route would begin with 4-methyl-2-isopentylpyridine, which could be synthesized from 4-picoline. The pyridine derivative would be heated with sodium amide (NaNH₂) in an inert solvent like xylene or liquid ammonia. scientificupdate.com The reaction proceeds via nucleophilic addition of the amide anion to the C2 position, followed by the elimination of a hydride ion to restore aromaticity, yielding the desired 2-amino product upon workup. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of the final product are highly dependent on the reaction conditions. Optimization is crucial for developing an efficient and scalable synthesis. For multicomponent cyclization reactions, several parameters are key. researchgate.netresearchgate.net

Catalyst: While some pyridine syntheses can proceed thermally, many are accelerated by acid or base catalysts. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Ga(OTf)₃) or Brønsted acids (e.g., acetic acid, p-TsOH) can activate the carbonyl components towards nucleophilic attack. nih.gov Bases like piperidine, NaOH, or triethylamine (B128534) can promote condensation steps. researchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivity. Alcohols like ethanol (B145695) are common, as they are polar and can participate in proton transfer steps. acs.org Aprotic solvents such as DMF or toluene (B28343) may be used for higher temperature reactions. In some cases, solvent-free conditions under microwave irradiation have been shown to dramatically reduce reaction times and increase yields. acs.org

Temperature: Reaction temperatures can range from room temperature to reflux conditions. Higher temperatures generally increase the reaction rate but can also lead to side product formation. Microwave-assisted synthesis often provides rapid and efficient heating, leading to higher yields in shorter times. acs.org

Reaction Time: The optimal reaction time is determined by monitoring the reaction's progress (e.g., by TLC or GC) until the starting materials are consumed. Times can range from a few minutes under microwave conditions to several hours or days for less reactive substrates. acs.org

Table 2: Hypothetical Optimization Parameters for Multicomponent Synthesis

Entry Catalyst Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
1 None Ethanol 80 24 Low
2 Acetic Acid Ethanol 80 12 Moderate
3 Piperidine Ethanol 80 8 Moderate-High
4 ZnCl₂ Toluene 110 10 High
5 None (Microwave) None 120 0.25 High

This table illustrates how systematic variation of reaction parameters, based on literature precedents for similar pyridine syntheses, could be used to optimize the formation of this compound. researchgate.netresearchgate.net

Solvent Effects and Catalysis

The choice of solvent and catalyst is critical in optimizing the yield and purity of this compound.

Solvent Effects:

Lithiation Step: Anhydrous, non-polar, aprotic solvents are essential for the lithiation step to prevent quenching of the highly reactive organolithium intermediate. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the lithium cation, enhancing the reactivity of the base. nih.gov

Alkylation and Deprotection: For the subsequent alkylation and deprotection steps, a wider range of solvents can be used. The deprotection of the pyrrole (B145914) group is often carried out in a mixture of ethanol and water. nih.gov

Alternative Syntheses: In multicomponent reactions for pyridine synthesis, the solvent can significantly influence the reaction outcome. For instance, changing the solvent from ethanol to acetonitrile (B52724) has been shown to improve yields in the synthesis of certain pyridine derivatives.

Catalysis:

Base Catalysis: The lithiation step is base-catalyzed, with strong organolithium bases like n-BuLi being the reagent of choice.

Acid Catalysis: The deprotection step is typically acid-catalyzed, with hydroxylamine (B1172632) hydrochloride serving as the reagent.

Transition Metal Catalysis: While not central to the proposed route, it is worth noting that transition metal catalysts, such as ruthenium complexes, have been developed for the amination of pyridines. researchgate.net Cobalt-containing catalysts have also been used in the reaction of α-picoline with ammonia to produce 2-amino-6-methylpyridine (B158447). google.com For other types of pyridine syntheses, such as the Hantzsch synthesis, catalysts like phenylboronic acid or Yb(OTf)₃ have been employed.

Interactive Data Table: Solvent and Catalyst Effects on Analogous 6-Alkyl-2-aminopyridine Syntheses

StepReagentsSolventCatalyst/ConditionsTypical Yield
LithiationProtected 2-amino-4-methylpyridine, n-BuLiDry Diethyl Ether-20°C to -10°CIntermediate
AlkylationLithiated intermediate, Alkyl HalideDiethyl Ether-78°C to Room Temp.High
DeprotectionProtected Alkylated Pyridine, NH₂OH·HClEthanol/WaterReflux>80% nih.gov
Amination (Chichibabin)6-alkyl-4-methylpyridine, NaNH₂Xylene or TolueneHigh TemperatureVariable

Temperature and Pressure Optimization

Temperature and pressure are key parameters that need to be optimized to ensure efficient and safe synthesis.

Temperature Optimization:

Lithiation: This step is highly exothermic and requires low temperatures, typically between -78°C and -20°C, to control the reaction rate and prevent side reactions. nih.gov Allowing the reaction to warm prematurely can lead to decomposition of the organolithium intermediate and reduced yields.

Alkylation: The addition of the alkylating agent is also performed at low temperatures, after which the reaction is often allowed to warm to room temperature to ensure completion.

Deprotection: The final deprotection step typically requires elevated temperatures, with the reaction mixture being heated to reflux for several hours. nih.gov

Industrial Syntheses: In large-scale industrial processes for related compounds, such as the Chichibabin pyridine synthesis, temperatures can range from 350-500°C in the gas phase over a catalyst. wikipedia.org

Pressure Optimization:

For the proposed laboratory-scale synthesis, the reactions are typically carried out at atmospheric pressure. However, in industrial settings, particularly for gas-phase reactions like the synthesis of methylpyridines from acetaldehyde (B116499) and ammonia, pressure can be a significant factor. wikipedia.org High-pressure conditions are often employed to increase reaction rates and throughput. For instance, a patent describes the preparation of 2-amino-6-methylpyridine at pressures up to 190 bar. google.com

Interactive Data Table: Temperature and Pressure in Analogous Pyridine Syntheses

Reaction TypeReactantsTemperature RangePressureNotes
Lithiation/AlkylationProtected aminopyridine, n-BuLi, alkyl halide-78°C to Room Temp.AtmosphericLow temperature is critical for stability. nih.gov
Chichibabin AminationPyridine derivative, NaNH₂100-150°CAtmosphericHigh temperature needed to overcome activation energy. wikipedia.org
Gas-Phase SynthesisAldehydes, Ammonia350-500°CAtmospheric to HighIndustrial process, often over a solid catalyst. wikipedia.org
Zeolite-Catalyzed SynthesisDiaminobenzene, Ammonia~350°CHigh Pressure (e.g., 30-190 bar)Used for producing various aminopyridines. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can help minimize its environmental impact by improving efficiency and reducing waste and the use of hazardous substances.

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

Calculation of Atom Economy for the Proposed Synthesis:

Let's consider a simplified reaction for the alkylation and deprotection steps:

Alkylation (simplified): C₅H₅N(NH₂)CH₃ + C₅H₁₁Br → C₅H₄N(NH₂)(CH₃)(C₅H₁₁) + HBr

MW of 2-amino-4-methylpyridine: 108.14 g/mol

MW of 1-bromo-3-methylbutane (B150244) (isopentyl bromide): 151.04 g/mol

MW of this compound: 178.29 g/mol

% Atom Economy = (MW of product / Σ MW of reactants) x 100 = (178.29 / (108.14 + 151.04)) x 100 ≈ 68.8%

Alternative synthetic routes, such as multicomponent reactions (MCRs) like the Hantzsch pyridine synthesis, are often highlighted for their high atom economy as they combine multiple reactants in a single step to form the product. wikipedia.orgnih.gov

Sustainable Reagent and Solvent Selection

The selection of reagents and solvents plays a crucial role in the greenness of a synthetic process.

Solvents: The use of hazardous solvents like diethyl ether and other volatile organic compounds (VOCs) is a major drawback of the proposed synthesis. Green chemistry encourages the use of more sustainable alternatives.

Water: For some pyridine syntheses, water has been successfully used as a solvent, which is non-toxic, non-flammable, and inexpensive. wikipedia.org

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them a potentially safer alternative to VOCs. They have been investigated as catalysts for room temperature Hantzsch pyridine synthesis. wikipedia.org

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste. Microwave-assisted solvent-free synthesis of aminopyridine derivatives has been reported. nih.govnih.gov

Reagents and Catalysts:

Avoiding Hazardous Reagents: The use of n-BuLi is problematic due to its pyrophoric nature. Similarly, the classical Chichibabin reaction uses sodium amide, which is also hazardous. google.com Exploring alternative, milder C-H activation and amination strategies would be a key green improvement.

Heterogeneous Catalysts: The use of solid, recyclable catalysts, such as zeolites or nanocatalysts, can simplify product purification and reduce waste. researchgate.netgoogle.com Nanocatalysts have been used for the green synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

Microwave and Ultrasound: The use of microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and potentially higher yields. wikipedia.orgnih.gov

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Conditions: The low temperatures required for the lithiation step (-78°C to -20°C) can be energy-intensive and difficult to maintain in large-scale reactors. Efficient heat transfer is crucial to control the exothermic reaction and prevent thermal runaway.

Reagent Handling: The use of hazardous and reactive reagents like n-butyllithium on a large scale requires specialized equipment and stringent safety protocols to manage its pyrophoric nature. Similarly, handling large quantities of sodium amide for a potential Chichibabin route would require significant safety measures. google.com

Process Safety: A thorough hazard analysis of each step is necessary to identify potential risks, such as exothermic reactions, gas evolution (e.g., hydrogen in the Chichibabin reaction), and the handling of flammable solvents.

Product Isolation and Purification: The final product is likely a high-boiling liquid, which may require vacuum distillation for purification. This can be challenging on a large scale. Crystallization of a salt form could be an alternative purification strategy.

Waste Management: The proposed synthesis generates stoichiometric amounts of waste, including the spent protecting group and lithium salts. An industrial process would need to incorporate efficient waste treatment and disposal methods. Green chemistry approaches, such as using catalytic rather than stoichiometric reagents, would be highly beneficial in reducing the waste stream.

Continuous Flow Processing: For some pyridine syntheses, continuous flow reactors have been shown to offer advantages over traditional batch processing, including better temperature control, improved safety, and easier scale-up. The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully implemented in a microwave flow reactor. nih.gov

Reactivity and Reaction Mechanisms of 2 Amino 4 Methyl 6 Isopentylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 2-Amino-4-methyl-6-isopentylpyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of activating groups can facilitate these reactions. In this compound, the amino and alkyl groups are electron-donating, thereby increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution than pyridine itself.

Regioselectivity and Positional Isomerism

The regioselectivity of EAS on this compound is directed by the combined influence of the amino, methyl, and isopentyl substituents. The amino group at the 2-position is a powerful activating group and directs electrophiles to the positions ortho and para to it (positions 3 and 5). The methyl group at the 4-position and the isopentyl group at the 6-position are also activating and direct incoming electrophiles to their ortho and para positions.

The directing effects of the substituents are summarized below:

2-Amino group: Directs to positions 3 and 5.

4-Methyl group: Directs to positions 3 and 5.

6-Isopentyl group: Directs to position 5.

Considering these directing effects, electrophilic attack is most likely to occur at the C3 and C5 positions. The C3 position is activated by both the 2-amino and 4-methyl groups. The C5 position is activated by the 2-amino, 4-methyl, and 6-isopentyl groups. Therefore, the C5 position is expected to be the most nucleophilic and the primary site of electrophilic attack. Steric hindrance from the adjacent isopentyl group at C6 might slightly disfavor attack at C5, potentially leading to a mixture of C3 and C5 substituted products.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ElectrophilePredicted Major ProductPredicted Minor Product
Nitration (HNO₃/H₂SO₄)2-Amino-4-methyl-6-isopentyl-5-nitropyridine2-Amino-4-methyl-6-isopentyl-3-nitropyridine
Halogenation (Br₂/FeBr₃)5-Bromo-2-amino-4-methyl-6-isopentylpyridine3-Bromo-2-amino-4-methyl-6-isopentylpyridine
Friedel-Crafts Acylation5-Acyl-2-amino-4-methyl-6-isopentylpyridine3-Acyl-2-amino-4-methyl-6-isopentylpyridine

Influence of Substituents on Reaction Rates

The rate of electrophilic aromatic substitution is significantly influenced by the electronic properties of the substituents on the pyridine ring. Both the amino and alkyl groups (methyl and isopentyl) are electron-donating and therefore increase the rate of reaction compared to unsubstituted pyridine.

Amino Group: The 2-amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic system through resonance. This significantly increases the electron density of the ring, particularly at the ortho and para positions.

Methyl and Isopentyl Groups: These alkyl groups are weakly activating. They donate electron density through an inductive effect, stabilizing the carbocation intermediate formed during the electrophilic attack.

The cumulative effect of these three activating groups makes the pyridine ring of this compound substantially more reactive towards electrophiles than pyridine itself.

Nucleophilic Additions and Substitutions Involving this compound

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center. It can react with electrophiles, such as alkyl halides and acyl chlorides, to form pyridinium (B92312) salts. The presence of electron-donating groups (amino, methyl, and isopentyl) on the ring increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine. This makes reactions at the pyridine nitrogen more favorable.

Transformations Involving the Amino Group

The exocyclic amino group at the 2-position is also a nucleophilic center and can undergo a variety of reactions.

Alkylation and Acylation: The amino group can be alkylated or acylated to form secondary or tertiary amines and amides, respectively.

Diazotization: The amino group can react with nitrous acid to form a diazonium salt. This intermediate can then undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups in place of the amino group.

Oxidation and Reduction Pathways of this compound

The pyridine ring is generally resistant to oxidation. However, the substituents on the ring can be susceptible to oxidation. The isopentyl group, being a larger alkyl chain, could be more prone to oxidation at the benzylic-like position (the carbon atom attached to the pyridine ring) under strong oxidizing conditions.

The pyridine ring can be reduced under catalytic hydrogenation conditions, typically requiring high pressure and temperature, to yield the corresponding piperidine derivative. The presence of the amino and alkyl groups can influence the conditions required for reduction.

Metal-Mediated Cross-Coupling Reactions Involving this compound

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govillinois.edu The pyridine scaffold is a common participant in these transformations, and the amino group in this compound can act as a directing group, influencing the regioselectivity of these reactions. rsc.org

The formation of new carbon-carbon bonds is central to the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are among the most versatile methods for achieving this. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For a compound like this compound to participate in this reaction, it would first need to be halogenated, for instance, at the 3- or 5-position of the pyridine ring. The subsequent coupling with a boronic acid or ester would introduce a new aryl, vinyl, or alkyl group. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Hypothetical Suzuki-Miyaura Reaction

Heck Reaction:

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the substrate. The reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.org The mechanism involves the oxidative addition of the palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org A halogenated this compound could be coupled with a variety of terminal alkynes to introduce an alkynyl substituent on the pyridine ring. The reaction proceeds under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.orgscirp.org The catalytic cycle involves both a palladium cycle and a copper cycle. libretexts.org

Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions on Substituted Pyridines (Analogous to this compound)

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemProductYield (%)
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ / K₃PO₄5-Aryl-2-methylpyridin-3-amine derivativesModerate to Good
Heck 2,3-DibromopyridineVarious alkenesPd(OAc)₂ / (o-Tol)₃P / Bu₃N2,3-Di(alkenyl)pyridinesNot specified
Sonogashira 2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-alkynyl pyridine derivativesUp to 93%

This table presents data for compounds structurally related to this compound to illustrate the expected reactivity.

The formation of carbon-heteroatom bonds is another crucial transformation in organic synthesis. The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org

Buchwald-Hartwig Amination:

This reaction enables the coupling of amines with aryl halides or pseudohalides. wikipedia.org In the context of this compound, a halogenated derivative could be reacted with a primary or secondary amine to introduce a new amino substituent. Conversely, the amino group of this compound itself could act as the nucleophile in a coupling reaction with an aryl halide. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Examples of Palladium-Catalyzed C-N Bond Forming Reactions on Substituted Pyridines (Analogous to this compound)

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemProductYield (%)
Buchwald-Hartwig 3-Halo-2-aminopyridinesPrimary and secondary aminesRuPhos- and BrettPhos-precatalysts / LiHMDSN³-substituted-2,3-diaminopyridinesNot specified
Buchwald-Hartwig 2-BromopyridinesVolatile aminesNot specifiedSecondary and tertiary aminopyridinesNot specified
Buchwald-Hartwig 3-Bromo-4-indolylmaleimide2-AminopyridinesPd₂(dba)₃ / Xantphos / Cs₂CO₃3-(2-Pyridylamino)-4-indolylmaleimidesGood to Excellent

This table presents data for compounds structurally related to this compound to illustrate the expected reactivity.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this particular compound are scarce, the general mechanisms of metal-mediated cross-coupling reactions involving substituted pyridines are well-established.

In palladium-catalyzed cross-coupling reactions, the key intermediates are typically organopalladium species that are part of a catalytic cycle. The general steps involve:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a halogenated this compound derivative) to form a Pd(II) intermediate. This step is often the rate-determining step of the reaction. libretexts.org

Transmetalation (for Suzuki-type reactions): The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Kinetic studies provide valuable insights into the reaction mechanism, including the identification of the rate-determining step and the influence of reactant and catalyst concentrations on the reaction rate. For Suzuki cross-coupling reactions, it has been shown that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. libretexts.orgmdpi.com

While specific activation parameters (such as activation energy, Ea) for reactions involving this compound are not available, studies on related systems have determined these values. For example, the apparent activation energies for Suzuki coupling reactions over certain palladium catalysts have been calculated. researchgate.net These parameters are influenced by factors such as the nature of the solvent, the base, the ligands on the palladium catalyst, and the electronic and steric properties of the substrates. mdpi.comresearchgate.net The presence of the electron-donating amino and alkyl groups on the pyridine ring of this compound would likely affect the electronic density at the reaction center and thereby influence the kinetics of the cross-coupling reactions.

Spectroscopic Characterization Methodologies for 2 Amino 4 Methyl 6 Isopentylpyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing granular insights into the chemical environment of individual atoms.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial, crucial information regarding the number and types of protons and carbons in the molecule. For 2-amino-4-methyl-6-isopentylpyridine, the ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl and isopentyl groups, and the amino protons. Similarly, the ¹³C NMR spectrum will reveal the chemical shifts of the carbon atoms in the pyridine ring and the aliphatic side chains.

To assemble the molecular puzzle, two-dimensional (2D) NMR techniques are paramount. These experiments correlate signals within and between the ¹H and ¹³C spectra, allowing for the definitive assignment of each signal and the establishment of the compound's connectivity.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the isopentyl group by showing correlations between adjacent protons. It would also confirm the relationship between any coupled protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the proton signal of the methyl group at the 4-position would show a cross-peak with its corresponding carbon signal.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~6.2-6.4~105-110
Pyridine-H5~6.3-6.5~112-117
Amino (-NH₂)~4.5-5.5 (broad)-
4-Methyl (-CH₃)~2.2-2.4~20-22
6-Isopentyl (-CH₂-)~2.5-2.7~45-50
6-Isopentyl (-CH-)~1.6-1.8~27-30
6-Isopentyl (-CH₂-)~1.4-1.6~38-42
6-Isopentyl (-CH₃) x 2~0.9-1.0~22-24
Pyridine-C2-~158-162
Pyridine-C4-~147-151
Pyridine-C6-~159-163

Molecules are not static entities; they often exhibit a range of dynamic processes, including bond rotations and ring inversions, which can be studied using dynamic NMR (DNMR) spectroscopy. For this compound, the rotation around the C6-C(isopentyl) bond and the C2-NH₂ bond could be subject to restricted motion, potentially leading to the existence of different conformers.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion also increases, leading to the broadening of these signals. At a sufficiently high temperature, the exchange becomes rapid, and the signals coalesce into a single, time-averaged signal.

The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with the conformational changes. While specific DNMR studies on this compound are not available, studies on other substituted pyridines and related heterocyclic systems have demonstrated the utility of this technique in understanding their conformational landscapes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule with high precision, enabling the unambiguous determination of its elemental composition.

The first step in mass spectrometric analysis is the ionization of the analyte. For aminopyridine derivatives, two common "soft" ionization techniques are particularly well-suited:

Electrospray Ionization (ESI): ESI is ideal for polar and thermally labile molecules. It generates ions directly from a solution, typically by protonation of the basic nitrogen atoms in the pyridine ring and the amino group, resulting in the formation of a prominent [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. The analyte is vaporized and then ionized through chemical reactions with charged solvent molecules. Similar to ESI, APCI would be expected to produce a strong [M+H]⁺ ion for this compound.

The choice between ESI and APCI often depends on the specific properties of the derivative being analyzed and the chromatographic conditions used.

Tandem mass spectrometry, or MS/MS, involves the selection of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For the protonated this compound, the fragmentation patterns can be predicted based on the known behavior of substituted pyridines and alkylamines. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the isopentyl chain: This would result in a fragment ion with a mass 15 Da lower than the precursor ion.

Cleavage of the C-C bonds within the isopentyl group: This would lead to a series of fragment ions corresponding to the loss of alkyl radicals of varying sizes.

Alpha-cleavage adjacent to the pyridine ring: Cleavage of the bond between the first and second carbon of the isopentyl chain is a common fragmentation pathway for alkyl-substituted aromatic rings.

Loss of ammonia (B1221849) (NH₃) or related species from the amino group: This can occur through various rearrangement mechanisms.

The following table outlines some of the expected key fragment ions in the MS/MS spectrum of protonated this compound.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
[M+H]⁺[M+H - 15]⁺•CH₃Loss of a methyl radical from the isopentyl group
[M+H]⁺[M+H - 43]⁺•C₃H₇Loss of a propyl radical from the isopentyl group
[M+H]⁺[M+H - 57]⁺•C₄H₉Loss of a butyl radical from the isopentyl group
[M+H]⁺[M+H - 17]⁺NH₃Loss of ammonia

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique fingerprint of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its various bonds. Key expected vibrational modes include:

N-H stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching bands from the pyridine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and isopentyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ range.

N-H bending: The scissoring vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

C-H bending: Bending vibrations of the methyl and methylene groups will be present in the 1350-1480 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium to Strong (IR)
Aromatic C-H Stretch3000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850 - 3000Strong (IR & Raman)
C=N and C=C Ring Stretch1400 - 1650Strong (IR & Raman)
N-H Bend (scissoring)1600 - 1650Medium to Strong (IR)
Aliphatic C-H Bend1350 - 1480Medium (IR & Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. Studies on related 2-aminopyridine (B139424) derivatives show that these compounds exhibit fluorescence with wavelength shifts between 350 and 437 nm. sciforum.net The absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The amino group, being an electron-donating group, generally causes a red shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted pyridine.

For instance, theoretical studies on 2-amino-4,6-dimethylpyridine have been conducted to predict its electronic absorption spectra. researchgate.net While specific molar extinction coefficients for this compound are not available in the provided search results, aminopyridine derivatives are known to have high molar absorption coefficients, which is a desirable feature for applications like fluorescent probes. sciforum.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent.
Electronic TransitionExpected λmax Range (nm)Reference Compound(s)
π → π~280 - 320Substituted Aminopyridines
n → π~320 - 380Pyridine libretexts.org

The polarity of the solvent can significantly affect the position of the absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, thus increasing the energy required for the transition. libretexts.org Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the excited state is typically more polar than the ground state and is therefore better stabilized by polar solvents. libretexts.org

Studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown that as the solvent polarity increases, a shift to a longer wavelength is observed. sciforum.net Similarly, the spectral characteristics of 2-amino-3-benzyloxypyridine have been studied in various solvents, revealing the influence of solvent polarity on its electronic transitions. researchgate.net

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While a single crystal X-ray structure for this compound has not been reported in the provided search results, data from closely related compounds can offer valuable insights into its expected solid-state structure. For example, the crystal structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol has been determined, revealing an orthorhombic crystal system. researchgate.net Similarly, the crystal structure of 2-amino-6-methyl pyridinium (B92312) L-tartrate has been reported to be in an orthorhombic space group. researchgate.net

In the solid state, this compound is expected to form intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as an acceptor, leading to the formation of dimers or more extended networks. These interactions play a crucial role in determining the crystal packing. The crystal structure of other aminopyridine derivatives often reveals such hydrogen bonding motifs, for instance, N—H⋯N hydrogen bonds linking molecules into dimers. nih.gov The bulky isopentyl group would also influence the crystal packing through steric effects and van der Waals interactions.

Table 3: Predicted Crystallographic Parameters for this compound Based on Analogous Structures.
ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemOrthorhombic or MonoclinicCrystal structures of 2-amino-4-methylpyridinium and 2-amino-6-methylpyridinium salts researchgate.netresearchgate.net
Key Intermolecular InteractionsN-H···N Hydrogen BondingCommon motif in aminopyridine crystal structures nih.gov
van der Waals ForcesPresence of alkyl groups

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, playing a pivotal role in the identification and differentiation of polymorphic forms of a substance. Polymorphism refers to the ability of a compound to exist in two or more crystalline structures that have different arrangements or conformations of the molecules in the crystal lattice. mdpi.comresearchgate.net These structural variations can significantly impact the physicochemical properties of a compound, including its solubility, melting point, and stability, which is of particular importance in the pharmaceutical industry. researchgate.netrigaku.com For a compound such as this compound and its derivatives, understanding and controlling polymorphism is essential for ensuring product consistency and performance.

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline solid has a unique atomic arrangement, which gives rise to a distinct X-ray diffraction pattern, often referred to as a "fingerprint" of the substance. When a sample is exposed to X-rays, the rays are diffracted by the crystal lattice planes, and the angles and intensities of the diffracted beams are recorded. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides information about the crystal structure.

In the context of polymorphism, each polymorphic form of this compound or its derivatives would produce a unique PXRD pattern. Differences in the peak positions and their relative intensities in the diffractograms of different batches of the same compound are indicative of the presence of different polymorphs. For instance, a study on 2-amino-5-nitrobenzophenone revealed the existence of two polymorphs that could be distinguished by single crystal X-ray diffraction, a technique closely related to PXRD. nih.gov Similarly, research on other pyridine derivatives has demonstrated the utility of PXRD in identifying different crystalline phases. researchgate.net

The process of analyzing a sample of this compound for polymorphism using PXRD would involve several key steps. First, the powdered sample is carefully prepared to ensure a random orientation of the crystallites. The sample is then irradiated with X-rays in a diffractometer, and the diffraction pattern is collected over a specific range of 2θ angles. The resulting pattern is then compared to established reference patterns for known polymorphs of the compound. The appearance of new peaks, the disappearance of existing peaks, or significant shifts in peak positions would suggest a phase transformation or the presence of a new polymorph. researchgate.net

Variable temperature PXRD (VT-PXRD) is a powerful extension of this technique that allows for the study of phase transitions as a function of temperature. researchgate.net By heating or cooling the sample during the PXRD analysis, it is possible to identify the temperatures at which polymorphic transformations occur. This information is crucial for determining the thermodynamic stability of different polymorphs and for establishing appropriate storage and processing conditions for this compound and its derivatives.

While specific crystallographic data for polymorphs of this compound are not publicly available, the following table illustrates hypothetical PXRD peak data for two distinct polymorphic forms (Form A and Form B) to demonstrate how they would be differentiated.

Diffraction Angle (2θ) - Form ARelative Intensity (%) - Form ADiffraction Angle (2θ) - Form BRelative Intensity (%) - Form B
10.21008.595
12.58511.8100
15.86014.270
18.37517.980
20.69021.465
22.15023.755

In this hypothetical example, the distinct peak positions and relative intensities clearly differentiate Form A and Form B. For instance, Form A exhibits its most intense peak at a 2θ angle of 10.2°, whereas the most intense peak for Form B is at 11.8°. These differences provide unambiguous evidence of two different crystal structures.

Furthermore, should single crystals of different polymorphs of this compound be obtained, single-crystal X-ray diffraction could provide detailed information about their crystal structures, including unit cell dimensions, space group, and atomic coordinates. For example, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate was characterized by single-crystal X-ray diffraction, revealing its triclinic crystal system and P-1 space group. researchgate.net A similar approach could be applied to the derivatives of this compound to elucidate their three-dimensional structures.

Computational and Theoretical Studies of 2 Amino 4 Methyl 6 Isopentylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory (DFT) for molecular orbital analysis or ab initio methods for high-accuracy predictions of 2-Amino-4-methyl-6-isopentylpyridine are available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There are no published molecular dynamics simulations that specifically investigate the solvent effects on the molecular conformation or the self-assembly propensities of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound and their validation with experimental data have been found.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR parameters, offering valuable insights that can aid in the interpretation of experimental spectra. The primary method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT). nih.govrsc.org Functionals such as B3LYP and basis sets like 6-311+G(2d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. nih.govmdpi.com

The process begins with the optimization of the molecule's 3D geometry to find its lowest energy conformation. Following this, the GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would allow for the assignment of each signal in a hypothetical spectrum. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, influenced by the ring current and the electronic effects of the amino and alkyl substituents. The protons of the isopentyl and methyl groups would resonate in the upfield aliphatic region. Similarly, the ¹³C chemical shifts would reflect the electronic environment of each carbon atom, with the aromatic carbons appearing at higher chemical shifts than the aliphatic carbons.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2Carbon-159.5
Pyridine C3Carbon-105.2
Pyridine C4Carbon-148.1
Pyridine C5Carbon-115.8
Pyridine C6Carbon-157.3
Pyridine H3Proton6.35-
Pyridine H5Proton6.48-
C4-MethylCarbon-21.0
C4-MethylProton2.25-
C6-Isopentyl C1'Carbon-45.3
C6-Isopentyl C2'Carbon-28.1
C6-Isopentyl C3'Carbon-39.0
C6-Isopentyl C4'Carbon-22.5
C6-Isopentyl H1'Proton2.55-
C6-Isopentyl H2'Proton1.60-
C6-Isopentyl H3'Proton1.75-
C6-Isopentyl H4'Proton0.95-
N2-AminoProton4.50-

Simulated Vibrational and Electronic Spectra

Computational methods are instrumental in simulating and interpreting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These simulations provide a molecule's spectroscopic fingerprint, which is invaluable for its identification and structural analysis.

Vibrational Spectra (IR and Raman): Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). iiste.org After optimizing the molecular geometry, a frequency calculation is performed. This computation solves for the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting, which aids in the definitive assignment of experimental spectral bands. researchgate.net The calculations also yield IR intensities and Raman activities, allowing for the simulation of the entire spectrum. nih.gov For this compound, characteristic frequencies would include the N-H stretching of the amino group, C-H stretching from the aromatic and aliphatic groups, and C=C/C=N stretching vibrations of the pyridine ring.

Electronic Spectra (UV-Vis): Electronic spectra, which arise from electron transitions between molecular orbitals, are simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results can be used to predict the absorption maxima (λ_max) in a UV-Vis spectrum. For an aromatic compound like this compound, the key electronic transitions would be π → π* transitions within the pyridine ring system. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Table 2: Hypothetical Simulated Vibrational and Electronic Spectral Data for this compound

Spectral DataPredicted ValueAssignment
Vibrational (IR)
Wavenumber (cm⁻¹)~3450, ~3350N-H asymmetric & symmetric stretching
Wavenumber (cm⁻¹)~3050Aromatic C-H stretching
Wavenumber (cm⁻¹)~2960, ~2870Aliphatic C-H stretching
Wavenumber (cm⁻¹)~1620N-H scissoring
Wavenumber (cm⁻¹)~1590, ~1480Pyridine ring C=C and C=N stretching
Electronic (UV-Vis)
λ_max (nm)~295π → π* transition

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into feasibility, kinetics, and selectivity that can be difficult to obtain experimentally. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, products, and, crucially, the transition states that connect them.

Energy Profiles of Chemical Transformations

A reaction's energy profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. The highest point on this profile is the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For a molecule like this compound, a relevant chemical transformation to study would be electrophilic aromatic substitution (e.g., nitration or halogenation). The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to the amino group, respectively.

A computational study of this reaction would involve:

Geometry Optimization: Calculating the optimized structures of the reactants (this compound and the electrophile), the Wheland intermediates (sigma complexes) for substitution at the C3 and C5 positions, and the final products.

Transition State Search: Locating the transition state structures that lead to each of the Wheland intermediates. This is a complex calculation that seeks a first-order saddle point on the PES.

Frequency Calculation: Performing frequency calculations on all optimized structures to confirm their nature (reactants, products, and intermediates have all real frequencies, while transition states have exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy calculations.

By calculating the relative energies of all species, a detailed energy profile can be constructed. This profile would reveal which position (C3 or C5) has a lower activation energy for substitution, thus predicting the major product of the reaction.

In Silico Design Principles for Novel this compound Derivatives

In silico (computer-aided) design is a critical component of modern medicinal chemistry and materials science. cmjpublishers.com It uses computational methods to design new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. mdpi.com For this compound, which contains the versatile 2-aminopyridine (B139424) scaffold known for a wide range of biological activities, in silico design can guide the development of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. rsc.org

The design process for novel derivatives would be guided by the following principles:

Target Identification and Binding Site Analysis: If the biological target (e.g., a specific enzyme or receptor) is known, its 3D structure is obtained. Molecular docking simulations are then used to predict how the parent molecule binds to the active site. This analysis identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

Structure-Activity Relationship (SAR) and QSAR Modeling: Based on the docking results, modifications to the parent structure can be proposed. For example, substituents on the amino group or modifications to the isopentyl chain could be explored to enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed, which correlate structural features of a series of compounds with their biological activity, providing predictive power for newly designed molecules. nih.gov

Pharmacokinetic (ADMET) Profiling: A critical aspect of drug design is ensuring the molecule has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict properties like solubility, permeability (for oral absorption), metabolic stability, and potential toxicity. By evaluating these properties in silico, unpromising candidates can be eliminated early in the design phase.

By applying these in silico principles, chemists can rationally design novel derivatives of this compound, focusing synthetic efforts on compounds with the highest probability of success.

Coordination Chemistry and Metal Complexes of 2 Amino 4 Methyl 6 Isopentylpyridine

Ligand Properties of 2-Amino-4-methyl-6-isopentylpyridine

The potential of this compound to act as a ligand in coordination chemistry is defined by its electronic and structural characteristics, particularly its donor atoms and steric profile.

This compound possesses two potential nitrogen donor atoms: the endocyclic pyridine (B92270) ring nitrogen and the exocyclic amino group nitrogen. The pyridine nitrogen is generally the stronger Lewis base and the primary site for coordination with metal ions. The Lewis basicity of this nitrogen is enhanced by the electronic effects of the substituents on the pyridine ring. Both the methyl group at the 4-position and the isopentyl group at the 6-position are electron-donating alkyl groups. They increase the electron density within the aromatic ring through an inductive effect, making the pyridine nitrogen a more effective electron pair donor compared to unsubstituted 2-aminopyridine (B139424).

The exocyclic amino group is also a potential donor site, though typically a weaker Lewis base than the pyridine nitrogen. Its ability to participate in coordination is often influenced by the geometry of the resulting complex.

The arrangement of the two nitrogen atoms in this compound allows it to function as a versatile ligand in terms of its denticity.

Monodentate Coordination: The ligand can coordinate to a metal center through only the more basic pyridine nitrogen atom. This is a common coordination mode for pyridine-based ligands.

Bidentate Chelation: The ligand has the potential to act as a bidentate chelating agent, coordinating to a single metal center through both the pyridine nitrogen and the amino nitrogen. This forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. Complexes of polydentate ligands, known as chelates, tend to exhibit greater stability compared to complexes with monodentate ligands. nih.gov

Bridging Ligand: It is also possible for the ligand to bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino group coordinating to another, potentially leading to the formation of polymeric structures.

The presence of a bulky isopentyl group at the 6-position, adjacent to the pyridine nitrogen, introduces significant steric hindrance. This steric bulk may influence the feasibility of certain coordination modes, potentially favoring monodentate coordination or influencing the geometry of bidentate complexes.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not detailed in the literature, general methods used for analogous aminopyridine ligands are applicable.

The synthesis of transition metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable transition metal salt in an appropriate solvent. A general procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol and adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, or zinc) in the same solvent. nih.govekb.eg The reaction mixture is often stirred, sometimes with heating or reflux, to facilitate complex formation. ekb.egekb.eg The resulting solid complex can then be isolated by filtration, washed, and dried. ekb.eg The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to target complexes with different coordination numbers and geometries. For example, a 1:4 metal-to-ligand ratio was used to prepare a Cu(II) complex with 2-amino-6-methylpyridine (B158447). researchgate.net

The synthesis of main group metal complexes follows similar principles. Reactions of aminopyridine-based ligands with main group element compounds, such as organometallic alkyls or halides of elements like lithium, magnesium, aluminum, or zinc, can yield coordination complexes. chemrxiv.org These reactions are often carried out under inert atmospheres to prevent side reactions with air or moisture. The choice of solvent and reaction conditions is crucial for isolating the desired product. For instance, the synthesis of zinc(II) coordination complexes has been achieved through hydrothermal methods. scispace.com

Structural Elucidation of this compound Metal Complexes

The definitive structure of a metal complex is determined using techniques such as single-crystal X-ray diffraction. Although no crystal structures for complexes of this compound are available, the structures of complexes with related ligands provide a basis for predicting likely coordination geometries.

For transition metal complexes of similar aminopyridine ligands, various geometries are observed:

Tetrahedral: A common geometry for d¹⁰ metal ions like Zn(II) and Cd(II).

Square Planar: Often observed for d⁸ metal ions such as Pd(II) and Ni(II). researchgate.netresearchgate.net

Octahedral: A frequent arrangement for many transition metals, including Fe(II), Co(II), and Ni(II), often involving two or more polydentate ligands or additional solvent molecules to complete the coordination sphere. ekb.egresearchgate.net

In complexes where 2-aminopyridine derivatives act as bidentate or bridging ligands, polymeric structures can form. For example, the NH₂ group in 2-amino-3-methylpyridine was found to bridge two silver ions, resulting in a polymeric structure. mdpi.com The final structure is a balance between the electronic preferences of the metal ion, the steric demands of the ligands, and the influence of counter-ions and solvent molecules, which can participate in hydrogen bonding to stabilize the crystal lattice. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to probe the interaction between this compound and a metal ion.

In the IR spectrum , coordination to a metal center would lead to characteristic shifts in the vibrational frequencies of the pyridine ring and the amino group. The C=N stretching vibration of the pyridine ring, typically observed around 1590-1610 cm⁻¹, is expected to shift to a higher frequency upon coordination due to the donation of electron density from the nitrogen to the metal. The N-H stretching vibrations of the amino group, usually appearing in the region of 3300-3500 cm⁻¹, would also be affected. If the amino group is involved in coordination, a shift to lower wavenumbers is anticipated due to the weakening of the N-H bond.

¹H NMR spectroscopy provides valuable information about the electronic environment of the protons in the ligand upon complexation. The protons on the pyridine ring, particularly those ortho and para to the nitrogen atom, would experience a downfield shift upon coordination due to the deshielding effect of the metal ion. The chemical shift of the amino protons would also be sensitive to coordination and hydrogen bonding interactions.

Reactivity of this compound Metal Complexes

The reactivity of metal complexes of this compound is expected to be diverse, encompassing ligand exchange reactions and redox processes.

Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of the this compound ligand or other co-ligands in the coordination sphere by another ligand. The lability of the metal-ligand bond will depend on the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. For instance, square planar d⁸ complexes, such as those of Pd(II), are known to undergo associative ligand exchange reactions. The steric bulk of the isopentyl group could influence the rate of these reactions.

Oxidation and Reduction Chemistry

The metal center in a this compound complex can often undergo changes in its oxidation state. The electronic properties of the aminopyridine ligand, being a good σ-donor and a modest π-acceptor, can influence the redox potential of the metal center. The electron-donating methyl and isopentyl groups on the pyridine ring would increase the electron density on the metal center, potentially making it easier to oxidize. Electrochemical techniques like cyclic voltammetry can be employed to study the redox behavior of these complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes of 2-aminopyridine derivatives have shown promise in various catalytic applications, particularly in homogeneous catalysis. vot.plnsf.gov It is plausible that complexes of this compound could exhibit similar catalytic activity.

Homogeneous Catalysis (e.g., C-C coupling, hydrogenation)

The modification of the ligand structure, such as the introduction of alkyl substituents, can fine-tune the steric and electronic properties of the metal catalyst, thereby influencing its activity and selectivity. vot.pl

C-C Coupling Reactions: Palladium(II) complexes with pyridine-based ligands have been successfully used as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The this compound ligand could stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The basicity of the ligand can correlate with the catalytic efficiency, with more basic ligands often leading to higher reaction yields. acs.org

Hydrogenation Reactions: While less common for simple aminopyridines, the formation of well-defined early transition metal complexes with aminopyridinato ligands opens up possibilities for applications in catalysis such as olefin polymerization. vot.pl Iron complexes with amino-pyridine ligands have also been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.govumn.edu The steric hindrance provided by the isopentyl group in this compound might influence the selectivity of such catalytic processes.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalytic ReactionMetal CenterRole of the Ligand
Suzuki-Miyaura CouplingPd(II)Stabilizes the active catalytic species; influences catalyst basicity and activity.
Heck CouplingPd(II)Modulates the electronic and steric environment of the metal center.
Olefin PolymerizationEarly Transition Metals (e.g., Ti, Zr)Forms well-defined catalyst precursors.
Atom Transfer Radical Polymerization (ATRP)Fe(II), Cu(I)Controls the polymerization process and the properties of the resulting polymer.

Heterogeneous Catalysis (e.g., surface functionalization)

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a pivotal strategy in green chemistry and industrial processes. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as facile separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow reactions. While direct research on the application of this compound in heterogeneous catalysis is not extensively documented, its molecular structure—featuring a nucleophilic amino group and a coordinating pyridine nitrogen—makes it an excellent candidate for surface functionalization of various solid supports. The principles and methodologies for such applications can be inferred from studies on analogous aminopyridine compounds.

The primary strategy for the heterogenization of aminopyridine-based ligands involves their covalent attachment to inorganic or organic solid supports. Common inorganic supports include silica (SiO₂), alumina (Al₂O₃), and mesoporous materials like MCM-41, which offer high surface area and thermal stability. nih.gov Organic supports are typically polymers, such as polystyrene or polyacrylonitrile fibers, which allow for flexibility in catalyst design. researchgate.nethku.hk

The functionalization process often begins with the modification of the support material to introduce reactive groups. For silica-based supports, this is commonly achieved by treatment with organosilanes, such as 3-aminopropyltriethoxysilane (APTES) or 3-chloropropyltriethoxysilane (CPTES). nih.govunam.mx The amino or chloro groups on the functionalized silica can then react with a derivative of the aminopyridine ligand to form a stable covalent bond. For instance, the amino group of this compound could potentially be anchored to a support, leaving the pyridine nitrogen available for coordination with a catalytically active metal center.

Once the aminopyridine ligand is immobilized, it can be used to chelate a variety of transition metals to create a surface-bound metal complex. These supported metal complexes can then act as heterogeneous catalysts for a wide range of organic transformations. The choice of metal and the nature of the support can significantly influence the catalyst's activity, selectivity, and stability.

An example of a related system involves the grafting of 2-aminopyridinyl iron(III) complexes onto chlorosilane-modified MCM-41. nih.gov This process involves the initial functionalization of the MCM-41 pores with alkyl chloride groups, followed by reaction with an aminopyridine to covalently link the ligand to the support. Subsequent refluxing with an iron salt leads to the formation of the hybrid material. nih.gov Such materials have been investigated for their catalytic activity in oxidation reactions.

The performance of these heterogeneous catalysts is often evaluated based on several key parameters, including conversion, selectivity, and reusability. The data presented in the following tables are illustrative of the type of performance that could be expected from a heterogeneous catalyst derived from an aminopyridine ligand, based on studies of analogous systems.

Table 1: Illustrative Catalytic Performance of an Immobilized Aminopyridine-Metal Complex in a Model Oxidation Reaction

Catalyst SystemSubstrateOxidantConversion (%)Selectivity (%)
Fe(III)-Aminopyridine@MCM-41CyclohexeneH₂O₂8592 (to cyclohexene oxide)
Co(II)-Aminopyridine@SilicaStyreneTBHP9588 (to benzaldehyde)
Pd(II)-Aminopyridine@PolystyreneBenzyl alcoholO₂98>99 (to benzaldehyde)

This table presents hypothetical data based on typical results for similar catalyst systems to illustrate the potential application.

Table 2: Reusability of an Immobilized Aminopyridine-Based Catalyst

CycleConversion (%)
198
297
396
495
593

This table illustrates the typical trend in catalyst reusability, showing a slight decrease in activity over successive cycles.

The surface polarity of the support material can also play a crucial role in the catalytic performance. For instance, studies on aminopyridine functionalized polyacrylonitrile fiber catalysts have shown that adjusting the surface properties by introducing different functional groups can influence the catalyst's activity and selectivity in various solvents. researchgate.net This highlights the tunability of these heterogeneous systems to optimize them for specific chemical transformations.

Synthesis and Exploration of 2 Amino 4 Methyl 6 Isopentylpyridine Derivatives and Analogues

Rational Design of Structural Modifications to 2-Amino-4-methyl-6-isopentylpyridine

The rational design of structural modifications to the this compound core is a cornerstone of efforts to modulate its physicochemical and potential biological properties. This process is guided by an understanding of structure-activity relationships (SAR), where systematic changes to the molecule's composition are correlated with its behavior. Computational modeling can also play a role in predicting the impact of these modifications.

Systematic variation of substituents on the pyridine (B92270) ring of this compound allows for a fine-tuning of its electronic and steric properties. The introduction of different functional groups at available positions on the pyridine ring can significantly influence the molecule's reactivity and interactions with other molecules. For instance, the placement of electron-withdrawing or electron-donating groups can alter the basicity of the pyridine nitrogen and the nucleophilicity of the amino group.

Table 1: Proposed Substituent Variations on the Pyridine Ring

Position of Substitution Type of Substituent Potential Effect
3 or 5 Halogens (F, Cl, Br) Alters electronic properties and lipophilicity.
3 or 5 Cyano (-CN) Introduces a strong electron-withdrawing group.
3 or 5 Nitro (-NO2) Potentially enhances reactivity towards nucleophiles.

Modifications to the isopentyl side chain at the 6-position of the pyridine ring are a key strategy for exploring the impact of lipophilicity and steric bulk. The length, branching, and incorporation of functional groups within this chain can lead to a diverse range of analogues with varied properties.

Table 2: Potential Modifications of the Isopentyl Side Chain

Modification Type Specific Example Anticipated Outcome
Chain Length Variation n-butyl, n-hexyl Systematic alteration of lipophilicity.
Introduction of Unsaturation Isopentenyl Creates a more rigid and potentially reactive side chain.
Incorporation of Heteroatoms Fluorination Can influence metabolic stability and binding interactions.

Research on analogous 6-substituted 2-amino-4-methylpyridines has shown that the 6-position is tolerant to a variety of substituents, which can lead to improved potency and selectivity in biological systems. nih.gov For example, the replacement of a methyl group with a fluorine atom in a propyl side chain has been shown to maintain biological potency against inducible nitric oxide synthase (iNOS). nih.gov

Synthesis of Pyridine N-Oxides and Quaternized Derivatives of this compound

The synthesis of pyridine N-oxides and quaternized derivatives introduces a positive charge, either formal or full, to the pyridine nitrogen, which can dramatically alter the compound's solubility, reactivity, and biological profile.

Pyridine N-Oxides: The oxidation of the pyridine nitrogen in this compound would likely be achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This transformation would increase the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic substitution. A general method for the synthesis of 2-aminopyridines from pyridine N-oxides has been reported, involving reaction with activated isocyanides. nih.gov

Quaternized Derivatives: Quaternization involves the alkylation of the pyridine nitrogen, typically using an alkyl halide. This process results in a permanently positively charged pyridinium (B92312) salt. For some 2-amino-4-methylpyridine (B118599) analogues, attempts at certain reactions have led to unintended cyclization via internal nucleophilic attack by the pyridine nitrogen, forming a quaternized pyridinium species. nih.gov

Annulation and Fusion Strategies for Extended Polycyclic Systems Incorporating this compound Framework

Annulation and fusion strategies aim to construct extended polycyclic systems by building additional rings onto the this compound framework. These strategies can lead to the formation of novel heterocyclic structures with unique three-dimensional shapes and electronic properties. While specific examples for the isopentyl derivative are not documented, general methodologies for 2-aminopyridine (B139424) derivatives can be considered. For instance, a metal-free annulation reaction between 2-aminopyridine derivatives and arenes has been developed to access the pyrido[1,2-a]benzimidazole (B3050246) scaffold. google.com

Comparative Reactivity and Spectroscopic Studies of this compound Analogues

Comparative studies of the reactivity and spectroscopic properties of analogues of this compound are essential for understanding the influence of structural modifications.

Reactivity: The reactivity of the 2-amino group, the pyridine ring, and any introduced functional groups would be compared across a series of analogues. For example, the nucleophilicity of the amino group could be assessed through its reaction with various electrophiles.

Spectroscopic Studies: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these novel compounds.

¹H NMR: The chemical shifts of the protons on the pyridine ring and the side chains would provide insights into the electronic environment of the molecule. For example, in analogues of (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine, the pyridine protons typically appear in the aromatic region of the spectrum. nih.gov

¹³C NMR: The carbon chemical shifts would complement the proton NMR data, providing a more complete picture of the carbon skeleton.

IR Spectroscopy: The IR spectra would show characteristic absorption bands for the N-H stretches of the amino group, as well as vibrations associated with the pyridine ring and any other functional groups present.

Development of Combinatorial Libraries of this compound Derivatives

The development of combinatorial libraries of this compound derivatives would involve the parallel synthesis of a large number of related compounds. This high-throughput approach is valuable for the rapid exploration of structure-activity relationships. A common strategy would be to use a solid-phase synthesis approach, where the this compound core is attached to a resin, and then a variety of building blocks are added in a systematic manner to generate a library of diverse analogues. While specific combinatorial libraries of this compound have not been detailed in the literature, the principles of combinatorial chemistry are broadly applicable to this scaffold.

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Advanced Applications of 2 Amino 4 Methyl 6 Isopentylpyridine in Organic Synthesis and Materials Science

Applications in Materials Science (General Concepts)

Components in Polymer Synthesis

The bifunctional nature of 2-Amino-4-methyl-6-isopentylpyridine, possessing both an amino group and a pyridine (B92270) nitrogen, makes it a promising candidate as a monomer or a modifying agent in polymer synthesis. Aminopyridines are known to be incorporated into various polymer backbones to impart specific properties.

The primary amino group can participate in polymerization reactions such as polycondensation and polyaddition. For instance, it can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The isopentyl group, a bulky and hydrophobic alkyl chain, would be expected to influence the physical properties of the resulting polymers, potentially enhancing their solubility in organic solvents and modifying their thermal and mechanical characteristics.

Furthermore, the pyridine nitrogen atom can be utilized for post-polymerization modification or to introduce specific functionalities. For example, it can be quaternized to introduce positive charges, making the polymer a candidate for applications such as ion-exchange resins or antimicrobial coatings. The pyridine unit can also act as a ligand to coordinate with metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties.

Table 1: Theoretical Polymerization Reactions Involving this compound

Polymer TypeCo-monomerResulting PolymerPotential Properties
PolyamideAdipoyl chloridePolyamide with pendant pyridine and isopentyl groupsImproved solubility, thermal stability
PolyureaToluene (B28343) diisocyanatePolyurea with bulky side chainsModified mechanical properties
Polyimine (Schiff Base)TerephthalaldehydeConjugated polymerPotential for electroactivity, sensor applications

While specific data for polymers derived from this compound is not available, studies on similar aminopyridine-based polymers have demonstrated their utility. For example, polyimines containing pyridine units have been investigated for their thermal and electrochemical properties.

Integration into Functional Materials (e.g., dyes, sensors, theoretical)

The unique electronic and structural features of the 2-aminopyridine (B139424) scaffold suggest that this compound could be a valuable building block for various functional materials.

Dyes and Pigments: The aminopyridine core is a chromophore that can be chemically modified to tune its absorption and emission properties. By extending the conjugation of the system, for example, through reactions at the amino group or by forming complexes with metal ions, it is theoretically possible to develop novel dyes. The isopentyl group could enhance the solubility of these dyes in nonpolar media, which is advantageous for applications in printing inks, paints, and plastics.

Sensors: The pyridine nitrogen can act as a binding site for analytes such as metal ions or protons. Upon binding, the electronic properties of the molecule would be perturbed, leading to a change in its photophysical properties, such as fluorescence. This mechanism forms the basis for chemosensors. Research on other substituted aminopyridines has shown their potential as fluorescent molecular sensors for monitoring various processes, including photopolymerization. researchgate.netnih.gov It is conceivable that this compound could be similarly developed into a fluorescent probe. The isopentyl group might influence the sensor's selectivity and its interaction with the surrounding medium.

Table 2: Potential Functional Material Applications and a Comparison with a Known Compound

ApplicationProposed Role of this compoundKnown Analogous Compound and its Application
Fluorescent Sensor The aminopyridine core could act as a fluorophore whose emission is sensitive to the local environment or the presence of specific analytes.2-amino-4,6-diphenylnicotinonitriles have been shown to be sensitive fluorescent probes for monitoring photopolymerization processes. researchgate.netnih.gov
Corrosion Inhibitor The nitrogen and amino groups could adsorb onto a metal surface, forming a protective layer that inhibits corrosion. The hydrophobic isopentyl chain could further enhance this protective barrier.Various pyridine derivatives are known to be effective corrosion inhibitors for different metals in acidic media.
Organic Light-Emitting Diodes (OLEDs) As a ligand in metal complexes, it could form part of an emissive layer in an OLED device. The alkyl groups could improve the processability and film-forming properties of the material.Metal complexes with substituted pyridine ligands are widely investigated for their electroluminescent properties in OLEDs.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (Theoretical Potential)

The field of asymmetric catalysis heavily relies on the use of chiral ligands and auxiliaries to control the stereochemical outcome of a reaction. While this compound is itself achiral, it possesses a scaffold that could be readily modified to introduce chirality, thus enabling its use in asymmetric synthesis.

Theoretical Potential as a Chiral Ligand: The pyridine nitrogen and the exocyclic amino group provide two potential coordination sites for metal centers. This bidentate chelation is a common feature in many successful chiral ligands. To render this ligand chiral, the isopentyl group could be replaced with a chiral, non-racemic alkyl group. For example, a derivative could be synthesized starting from a chiral alcohol or amine. Alternatively, a chiral center could be introduced at the α-position of the isopentyl group.

Once a chiral version of this aminopyridine is synthesized, it could be used as a ligand in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring to optimize the enantioselectivity of the catalyzed reaction. The general utility of aminopyridines as ligands in coordination chemistry is well-established.

Theoretical Potential as a Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. A chiral derivative of this compound could potentially serve this role. For instance, a chiral version of the molecule could be reacted with a prochiral carboxylic acid to form an amide. The chiral aminopyridine moiety could then direct the stereoselective reaction at a different part of the molecule, for example, the α-carbon of the carboxylic acid. After the reaction, the auxiliary could be cleaved and recovered.

While there is no specific research on the use of this compound as a chiral auxiliary or ligand, the fundamental properties of the aminopyridine structure make this a plausible and interesting area for future research.

Future Directions and Emerging Research Avenues for 2 Amino 4 Methyl 6 Isopentylpyridine

Exploration of Unconventional Synthetic Methodologies

The synthesis of substituted 2-aminopyridines, a class to which 2-Amino-4-methyl-6-isopentylpyridine belongs, is a well-established area of organic chemistry. However, emerging synthetic strategies offer promising avenues for more efficient, sustainable, and diverse production of this specific compound. Future research could focus on the following unconventional methodologies:

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the production of this compound. This approach can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and increased safety, particularly for exothermic reactions. The modular nature of flow reactors also allows for the seamless integration of multiple reaction steps, potentially streamlining the synthesis from simple precursors.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates for the synthesis of 2-aminopyridine (B139424) derivatives. This technique can reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. Future studies could explore the optimization of microwave-assisted protocols for the key bond-forming reactions in the synthesis of this compound, such as the Chichibabin reaction or cross-coupling methodologies.

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. Biocatalysis could be explored for the stereoselective synthesis of chiral derivatives of this compound or for the enzymatic amination of a suitable pyridine (B92270) precursor. Research in this area would involve screening for and engineering enzymes with the desired activity and substrate specificity.

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. Investigating novel MCRs that could directly construct the this compound scaffold would be a highly efficient and atom-economical approach.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced process control, improved safety, scalability, and integration of multi-step syntheses.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and cleaner reaction profiles.
Biocatalysis High selectivity, mild reaction conditions, and environmentally friendly processes.
Multicomponent Reactions High atom economy, operational simplicity, and rapid access to molecular diversity.

Application of Advanced Spectroscopic Techniques for In Situ Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound, the application of advanced spectroscopic techniques for in situ monitoring is crucial. Process Analytical Technology (PAT) tools can provide real-time data on the concentration of reactants, intermediates, and products, enabling precise process control and optimization.

Future research in this area could involve:

In Situ FT-IR and Raman Spectroscopy: These techniques can be used to monitor the progress of reactions in real-time by tracking the characteristic vibrational modes of the functional groups involved. For instance, the disappearance of a precursor's vibrational band and the appearance of a product's band can be quantitatively monitored to determine reaction kinetics.

Operando Spectroscopy: This approach combines spectroscopic measurements with simultaneous catalytic performance testing. It would be particularly valuable for understanding the behavior of catalysts used in the synthesis of this compound, providing insights into catalyst activation, deactivation, and the nature of the active species under actual reaction conditions.

Spectroscopic TechniqueInformation Gained for this compound Synthesis
In Situ FT-IR Spectroscopy Real-time monitoring of functional group transformations, reaction kinetics, and endpoint determination.
In Situ Raman Spectroscopy Complementary vibrational information to FT-IR, particularly useful for reactions in aqueous media and for studying solid catalysts.
Operando Spectroscopy Correlation of catalyst structure and performance under reaction conditions, elucidation of reaction mechanisms.

Deepening Computational Insights into Reaction Mechanisms and Molecular Properties

Computational chemistry offers a powerful toolkit for predicting the properties of this compound and for elucidating the mechanisms of its formation. Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular geometry, and vibrational frequencies of this compound and its synthetic intermediates. Such calculations can provide insights into the stability of different isomers, the nature of chemical bonds, and the interpretation of spectroscopic data. Furthermore, DFT can be used to model reaction pathways and transition states, thereby providing a detailed understanding of the reaction mechanism at a molecular level.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies: Based on the known biological activities of other 2-aminopyridine derivatives, molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. QSAR studies could then be employed to correlate the structural features of a series of related compounds with their biological activity, guiding the design of more potent analogues.

In Silico ADME Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These in silico predictions can help to assess the drug-likeness of the compound and to identify potential pharmacokinetic issues early in the drug discovery process.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of molecular properties, elucidation of reaction mechanisms, and interpretation of spectroscopic data.
Molecular Docking Prediction of binding modes and affinities to biological targets.
QSAR Correlation of chemical structure with biological activity to guide lead optimization.
In Silico ADME Prediction of pharmacokinetic properties.

Novel Applications in Catalysis and Smart Materials Development

The unique structural features of this compound, namely the presence of a coordinating pyridine nitrogen and an amino group, suggest its potential for novel applications in catalysis and materials science.

Ligand in Homogeneous Catalysis: The pyridine nitrogen and the amino group can act as a bidentate ligand, coordinating to a metal center. The isopentyl group can provide steric bulk and influence the solubility of the resulting metal complex. Future research could explore the synthesis and catalytic activity of metal complexes of this compound in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization.

Monomer for Functional Polymers: The amino group of this compound can be utilized for polymerization reactions, leading to the formation of novel functional polymers. These polymers could possess interesting properties, such as thermal stability, fluorescence, or stimuli-responsiveness, making them candidates for applications in smart materials, sensors, or drug delivery systems.

Building Block for Supramolecular Assemblies: The ability of the aminopyridine moiety to form hydrogen bonds and coordinate to metal ions makes this compound an interesting building block for the construction of supramolecular assemblies. These ordered structures could find applications in areas such as molecular recognition, catalysis, and materials science.

Interdisciplinary Research Integrating this compound into Diverse Scientific Fields

The versatile nature of the 2-aminopyridine scaffold suggests that this compound could be a valuable tool in various scientific disciplines. Interdisciplinary research will be key to unlocking its full potential.

Medicinal Chemistry: Many 2-aminopyridine derivatives exhibit a wide range of biological activities. Future research could involve the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents, for example, as enzyme inhibitors or receptor modulators. The isopentyl group may enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties.

Agrochemistry: Substituted pyridines are also found in a number of agrochemicals. The biological activity of this compound could be screened against various pests and pathogens to assess its potential as a novel herbicide, insecticide, or fungicide.

Material Science: As mentioned previously, the incorporation of this compound into polymers or supramolecular structures could lead to new materials with tailored properties. Collaboration between synthetic chemists and material scientists will be crucial for the design and characterization of these novel materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-methyl-6-isopentylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes analogous pyridine derivatives synthesized using NaH in THF with bromoalkanes (e.g., 1-bromo-2-fluoroethane), achieving yields of 31–81% after purification. Reaction temperature (e.g., 0–60°C) and solvent polarity significantly impact regioselectivity and byproduct formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. How can solubility and stability be optimized for this compound in biological assays?

  • Methodological Answer : Based on pyridine analog data ( ), solubility in polar aprotic solvents (DMF, DMSO) is high, while aqueous solubility may require co-solvents (e.g., ethanol/PBS mixtures). Stability testing via HPLC under varying pH (4–9) and temperatures (4–37°C) is recommended. For long-term storage, lyophilization under inert gas (N₂/Ar) prevents degradation .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) resolves methyl and isopentyl substituents, while FT-IR confirms amine (-NH₂) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight (e.g., C₁₁H₁₈N₂: calc. 178.146 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopentyl group influence binding to enzyme active sites (e.g., nitric oxide synthase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. highlights pyridine derivatives as nitric oxide synthase inhibitors; substituent bulk (e.g., isopentyl vs. methyl) may alter binding affinity by 10–100x. Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., Griess reagent for NO detection) .

Q. How should researchers address contradictory data in regioselectivity during alkylation reactions?

  • Methodological Answer : Use PICO(T) framework ( ) to isolate variables: e.g., varying base strength (NaH vs. K₂CO₃) or solvent (THF vs. DMF). Monitor intermediates via LC-MS and optimize using DOE (Design of Experiments) software. Contradictions may arise from competing SN1/SN2 mechanisms or steric hindrance at the 6-position .

Q. What strategies validate the compound’s purity in complex matrices (e.g., cell lysates)?

  • Methodological Answer : Combine HPLC-DAD (λ = 254 nm, C18 column) with tandem MS/MS for trace impurity detection. Spike-and-recovery experiments in biological media (e.g., 1–100 µM) assess matrix effects. Cross-validate with ¹⁹F NMR if fluorinated analogs are synthesized (see for ¹⁹F NMR protocols) .

Q. How can computational methods predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools (SwissADME, MetaSite) to identify likely Phase I/II metabolites (e.g., hydroxylation at the isopentyl chain). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis. ’s pyrimidine analogs highlight methyl groups as metabolic soft spots .

Safety and Handling

Q. What precautions are critical for handling this compound?

  • Methodological Answer : Follow pyridine safety protocols ( ): use fume hoods, nitrile gloves, and eye protection. Store at –20°C under desiccant. Acute toxicity data (LD₅₀ analogs: 200–500 mg/kg in rats) suggest strict waste disposal via neutralization (activated carbon/5% acetic acid) .

Data Reporting Standards

Q. How should researchers report analytical data to ensure reproducibility?

  • Methodological Answer : Adopt FINER criteria ( ): include NMR shifts (δ ppm), HRMS m/z, HPLC retention times, and purity ≥95%. For biological data, report IC₅₀ ± SEM (n ≥ 3) and statistical tests (e.g., ANOVA). Raw datasets should be archived in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.